

Application Note: Comprehensive Characterization of Boc-o-Methyl-D-serine

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Compound of Interest

Compound Name: *Boc-o-Methyl-D-serine*

CAS No.: 86123-95-7

Cat. No.: B1370965

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Introduction

N-(tert-Butoxycarbonyl)-O-methyl-D-serine (**Boc-o-Methyl-D-serine**) is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. As a protected amino acid derivative, its structural integrity, purity, and stereochemical configuration are paramount to the success of subsequent synthetic steps and the biological activity of the final product. The "Boc" (tert-Butoxycarbonyl) group provides a stable, yet readily cleavable, protection for the amine terminus, while the O-methylation of the side-chain hydroxyl group prevents unwanted side reactions, enhancing its utility as a synthetic intermediate.^[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical methods required to fully characterize **Boc-o-Methyl-D-serine**. We will delve into the causality behind experimental choices for techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering both theoretical insights and practical, step-by-step protocols.

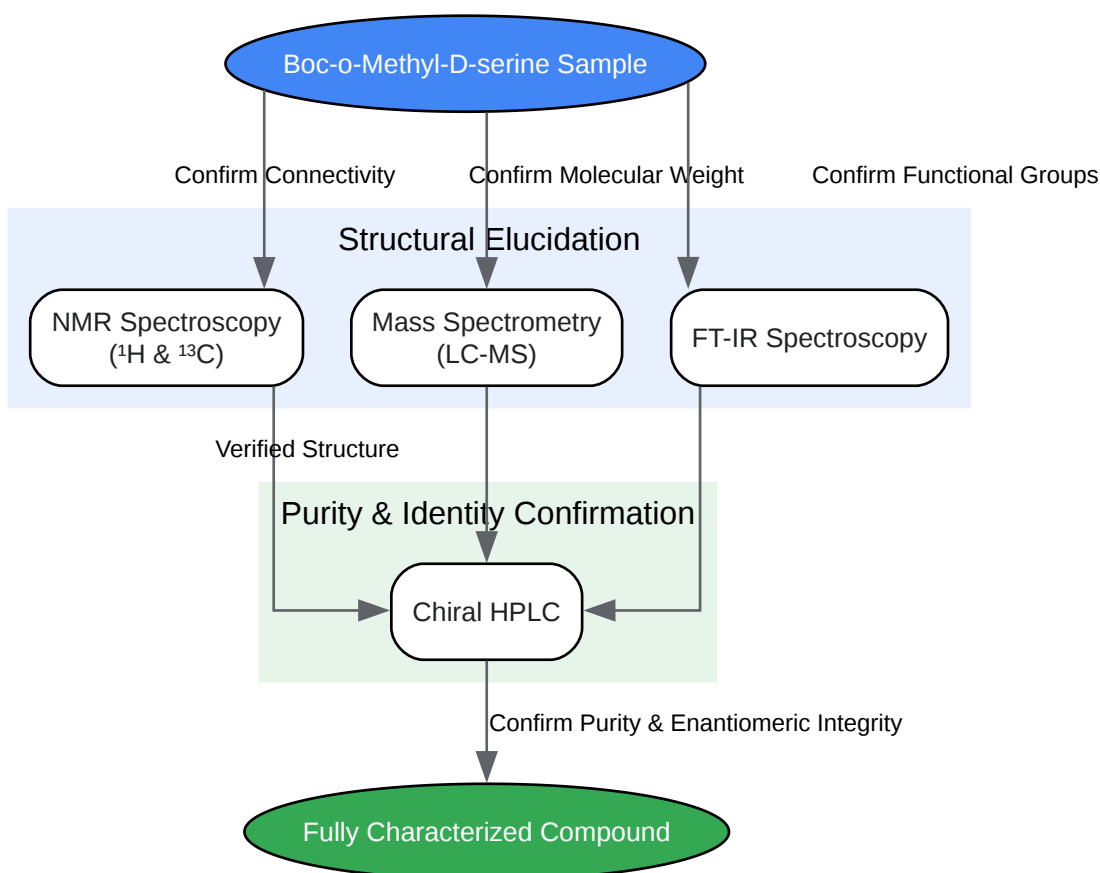
Physicochemical Properties

A precise understanding of the fundamental physicochemical properties is the first step in characterization.

Property	Value	Source
CAS Number	86123-95-7	[2][3]
Molecular Formula	C ₉ H ₁₇ NO ₅	[2]
Molecular Weight	219.23 g/mol	[1][4]
Physical Form	Solid / Powder	[2][4]
Purity (Typical)	≥95%	[2][4]
Boiling Point	355.8 ± 37.0 °C (Predicted)	[5]

Logical Workflow for Characterization

A systematic approach ensures all critical quality attributes of the compound are verified. The workflow begins with confirming the chemical structure and molecular weight, followed by assessing functional group identity, and concluding with rigorous purity and enantiomeric integrity analysis.



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Caption: Overall analytical workflow for **Boc-o-Methyl-D-serine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. For **Boc-o-Methyl-D-serine**, ^1H NMR confirms the presence and connectivity of all protons, while ^{13}C NMR verifies the carbon backbone. The key is to distinguish this molecule from its common isomer, N-Boc-D-serine methyl ester, where the methyl group is on the carboxylate instead of the side-chain ether. The chemical shifts of the protons on the β -carbon (C3) and the methoxy group are diagnostic.

Predicted NMR Data

Note: Experimental spectra for this specific compound are not widely published. The following are expected chemical shifts based on fundamental principles and data from analogous structures.

Table 1: Expected ^1H NMR Chemical Shifts (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~5.30	d	1H	NH	Carbamate proton, typically broad, coupling to α-H.
~4.40	m	1H	α -CH	Alpha-proton, coupled to NH and β -protons.
~3.70	dd	1H	β -CHa	Diastereotopic proton on the β -carbon.
~3.55	dd	1H	β -CHb	Diastereotopic proton on the β -carbon.
~3.35	s	3H	-O-CH ₃	Diagnostic peak: Methoxy protons of the ether.
~1.45	s	9H	-C(CH ₃) ₃	Protons of the tert-butyl group (Boc).

| >9.0 | br s | 1H | -COOH | Carboxylic acid proton, often very broad or exchanges. |

Table 2: Expected ^{13}C NMR Chemical Shifts (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~174.0	C=O (acid)	Carboxylic acid carbon.
~155.5	C=O (Boc)	Carbamate carbonyl of the Boc group.
~80.0	-C(CH ₃) ₃	Quaternary carbon of the Boc group.
~72.0	β -CH ₂	β -carbon, shifted downfield by the ether oxygen.
~59.0	-O-CH ₃	Diagnostic peak: Methoxy carbon of the ether.
~55.0	α -CH	α -carbon, attached to the nitrogen.

| ~28.3 | -C(CH₃)₃ | Methyl carbons of the Boc group. |

Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **Boc-o-Methyl-D-serine** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum with 16-32 scans.
 - Set the spectral width to cover a range of -1 to 12 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, ensure a sufficient relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) for good signal-to-noise.

- Set the spectral width to cover a range of 0 to 200 ppm.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra to TMS.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Experience: MS is essential for confirming the molecular weight, which provides direct validation of the elemental composition. For Boc-protected compounds, the choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for preventing premature fragmentation of the thermally labile Boc group, ensuring the observation of the molecular ion.

Expected Mass Spectrum Data (ESI)

- Molecular Formula: $\text{C}_9\text{H}_{17}\text{NO}_5$
- Exact Mass: 219.1107 Da
- Mode: Positive or Negative Ion Mode

Table 3: Expected Ions and Fragments in ESI-MS

m/z	Ion Species	Rationale
220.1180	$[\text{M}+\text{H}]^+$	Protonated molecular ion (Positive Mode).
242.0999	$[\text{M}+\text{Na}]^+$	Sodiated adduct, very common in ESI (Positive Mode).
218.1034	$[\text{M}-\text{H}]^-$	Deprotonated molecular ion (Negative Mode).
164.0917	$[\text{M}+\text{H}-\text{C}_4\text{H}_8]^+$	Loss of isobutylene (56 Da) from the Boc group. A characteristic fragmentation.

| 120.0655 | [M+H-Boc]⁺ | Loss of the entire Boc group (100 Da). |

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 Acetonitrile:Water with 0.1% formic acid. The acid aids in protonation for positive ion mode.
- Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass accuracy).
- LC Method (for infusion):
 - Column: A short C18 column can be used for sample introduction.
 - Mobile Phase: Isocratic flow of 50:50 Acetonitrile:Water with 0.1% Formic Acid.
 - Flow Rate: 0.2-0.4 mL/min.
- MS Acquisition:
 - Ionization Mode: ESI, Positive and Negative.
 - Mass Range: Scan from m/z 50 to 500.
 - Source Parameters: Optimize capillary voltage, gas flow, and source temperature to maximize the signal of the molecular ion and minimize in-source fragmentation.
- Data Analysis: Identify the m/z of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm that the measured mass is within 5 ppm of the theoretical exact mass. Look for characteristic neutral losses.

FT-IR Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR provides a rapid confirmation of the key functional groups present in the molecule. For **Boc-o-Methyl-D-serine**, the IR spectrum is diagnostic due to the simultaneous presence of a carbamate, a carboxylic acid, and an ether, and the notable

absence of a hydroxyl group. This allows for quick differentiation from its precursor, N-Boc-D-serine.[6]

Table 4: Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
2500-3300 (broad)	O-H stretch	Carboxylic Acid	Broad absorption characteristic of the hydrogen-bonded -COOH.
~3350	N-H stretch	Carbamate	N-H bond of the Boc protecting group.
2850-2980	C-H stretch	Alkanes	C-H bonds of the Boc, methoxy, and backbone.
~1740	C=O stretch	Carboxylic Acid	Carbonyl of the -COOH group.
~1700	C=O stretch	Carbamate (Boc)	Carbonyl of the Boc protecting group.
~1160	C-O stretch	Ester-like (Boc)	C-O bonds within the Boc group.
~1100	C-O-C stretch	Ether	Diagnostic peak: Asymmetric stretch of the side-chain ether.

| N/A | O-H stretch | Alcohol | Key Differentiator: The absence of a sharp/broad alcohol O-H band (~3200-3500 cm⁻¹) confirms O-methylation. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of the solid **Boc-o-Methyl-D-serine** powder directly onto the ATR crystal.

- Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the characteristic peaks and compare them to the expected values in Table 4.

Chiral HPLC: Enantiomeric Purity Assessment

Expertise & Experience: The biological function of chiral molecules is critically dependent on their stereochemistry. Therefore, confirming the enantiomeric purity of **Boc-o-Methyl-D-serine** is a non-negotiable step. Chiral HPLC is the gold standard for this analysis. The most direct and robust method involves the use of a Chiral Stationary Phase (CSP) that can differentiate between the D- and L-enantiomers. Polysaccharide-based CSPs are exceptionally versatile for this purpose.[7]

Protocol: Chiral Stationary Phase HPLC

- Sample Preparation: Prepare a stock solution of **Boc-o-Methyl-D-serine** at 1 mg/mL in the mobile phase or a compatible solvent (e.g., ethanol or isopropanol). Prepare a racemic (D/L) standard if available to confirm peak identity and resolution.
- Instrumentation: A standard HPLC system with a UV detector.
- HPLC Method:
 - Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series). The selection of the specific column may require screening.[8]
 - Mobile Phase: A mixture of a non-polar solvent (like n-Hexane or Heptane) and an alcohol modifier (like Isopropanol or Ethanol). A typical starting point is 90:10 Hexane:Isopropanol.

An acidic modifier (0.1% Trifluoroacetic Acid - TFA) is often added to suppress ionization of the carboxylic acid and improve peak shape.

- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210-220 nm (where the carbamate and carboxyl groups absorb).
- Injection Volume: 5-10 µL.
- Data Analysis:
 - Run the racemic standard to determine the retention times of both the D- and L-enantiomers and to calculate the resolution factor ($R_s > 1.5$ is ideal).
 - Run the **Boc-o-Methyl-D-serine** sample.
 - Calculate the enantiomeric excess (% ee) using the peak areas: $\% ee = [(Area_D - Area_L) / (Area_D + Area_L)] \times 100$
 - The sample should show a single major peak corresponding to the D-enantiomer, with the area of the L-enantiomer peak being at or below the specified impurity threshold.

Conclusion

The rigorous characterization of **Boc-o-Methyl-D-serine** is achieved through the orthogonal application of NMR, MS, FT-IR, and chiral HPLC. This suite of techniques provides a self-validating system: NMR confirms the detailed chemical structure, MS verifies the molecular weight, FT-IR identifies the requisite functional groups, and chiral HPLC guarantees the enantiomeric integrity. Following these detailed protocols will ensure the quality and reliability of this important synthetic building block, enabling confidence in subsequent research and development activities.

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